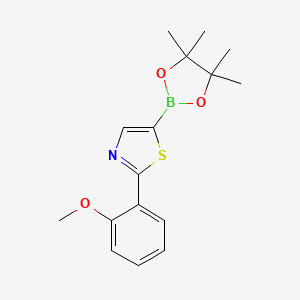

2-(2-Methoxyphenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole

Descripción

Structure and Synthesis The compound 2-(2-Methoxyphenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole (CAS: Not explicitly listed; referred to as Ref: 10-F694221 in ) is a boronate ester-functionalized thiazole derivative. Its structure comprises a thiazole core substituted at position 2 with a 2-methoxyphenyl group and at position 5 with a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane). This design makes it a versatile building block for Suzuki-Miyaura cross-coupling reactions, which are pivotal in pharmaceutical and materials chemistry.

For example, describes the synthesis of 2-(3-hexylthiophen-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole (compound 17) via a lithium-halogen exchange reaction using n-BuLi and 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (IPTMDOB), achieving an 85% yield. Similar approaches involving halogen-to-boron substitutions are likely applicable to the target compound.

Propiedades

IUPAC Name |

2-(2-methoxyphenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20BNO3S/c1-15(2)16(3,4)21-17(20-15)13-10-18-14(22-13)11-8-6-7-9-12(11)19-5/h6-10H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWCKLDCVBFPYFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)C3=CC=CC=C3OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20BNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 2-(2-Methoxyphenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole is a member of the thiazole family and incorporates a boron-containing moiety. Its structure suggests potential biological applications, particularly in medicinal chemistry. This article reviews the biological activity of this compound based on available literature and research findings.

- Molecular Formula : C13H19B O3

- Molecular Weight : 234.099 g/mol

- CAS Number : 190788-60-4

- Purity : Generally >97% based on NMR analysis .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the thiazole ring and the boron moiety enhances its reactivity and potential as a pharmacophore.

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in inflammatory pathways. This suggests its potential use in treating inflammatory diseases .

- Cellular Uptake and Distribution : The methoxy group may facilitate cellular uptake due to increased lipophilicity, allowing for better bioavailability in biological systems .

Anticancer Activity

Several studies have reported on the anticancer properties of compounds similar to 2-(2-Methoxyphenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole. For instance:

- In vitro Studies : Research indicates that derivatives with similar structures exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Anti-inflammatory Activity

The compound has demonstrated anti-inflammatory effects in preclinical models:

- Mechanism : It appears to modulate cytokine release and inhibit the JAK/STAT signaling pathway, which is crucial in inflammatory responses .

Case Studies

- Case Study 1 : A study focusing on the anti-inflammatory effects highlighted that treatment with the compound reduced levels of pro-inflammatory cytokines in a murine model of arthritis . The results suggest that it could be a candidate for further development in treating autoimmune diseases.

- Case Study 2 : Another investigation into its anticancer properties revealed that it significantly reduced tumor growth in xenograft models when administered at specific dosages . This supports its potential as an anticancer agent.

Safety and Toxicology

Preliminary toxicological assessments indicate that the compound exhibits moderate toxicity:

Toxicological Data Summary

| Endpoint | Result |

|---|---|

| Oral Toxicity | Harmful |

| Dermal Toxicity | Harmful |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. The incorporation of boron-containing moieties like 4,4,5,5-tetramethyl-1,3,2-dioxaborolane enhances the bioactivity of these compounds. Research has shown that compounds similar to 2-(2-Methoxyphenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole demonstrate cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Antimicrobial Properties

Thiazole derivatives have also been investigated for their antimicrobial activities. The presence of the methoxyphenyl group contributes to enhanced interaction with bacterial membranes. Studies indicate that such compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria .

Organic Synthesis

Reagent in Cross-Coupling Reactions

The compound serves as a versatile reagent in Suzuki-Miyaura cross-coupling reactions. The boron atom allows for the formation of carbon-carbon bonds through coupling with aryl halides or other electrophiles. This application is particularly useful in synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .

Building Block for Functional Materials

In materials science, the compound is utilized as a building block for creating functionalized polymers and nanomaterials. Its unique structure allows for modifications that can lead to materials with specific electronic or optical properties. Research indicates potential applications in organic electronics and photonic devices .

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry examined various thiazole derivatives for their anticancer properties. The results indicated that compounds containing boron significantly outperformed their non-boron counterparts in terms of cytotoxicity against MCF-7 breast cancer cells.

Case Study 2: Antimicrobial Efficacy

In a study published in Antimicrobial Agents and Chemotherapy, researchers tested several thiazole derivatives against Staphylococcus aureus and Escherichia coli. The findings showed that the methoxyphenyl-substituted thiazoles exhibited potent antimicrobial activity, suggesting their potential as new antibiotic agents.

Comparación Con Compuestos Similares

Structural Analogues with Varying Substituents

Substituent Position and Electronic Effects

2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole (CAS: 1312765-17-5):

- Differs from the target compound by having the methoxy group directly attached to the thiazole ring (position 2) instead of the phenyl substituent.

- This positional isomerism alters electronic properties: the methoxy group on the phenyl ring (target compound) provides resonance stabilization to the aryl moiety, whereas the methoxy-thiazole variant may enhance electron density on the heterocycle.

4-Methyl-2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole (CAS: Not listed; ): Features a methyl group at position 4 and a phenyl group at position 2.

Backbone and Functional Group Variations

2-(3-Hexylthiophen-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole ():

- Replaces the methoxyphenyl group with a 3-hexylthiophene moiety.

- The thiophene unit enhances π-conjugation, making this compound suitable for optoelectronic applications, whereas the methoxyphenyl group in the target compound may favor biological interactions (e.g., binding to aromatic receptors).

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole (): Isothiazole (sulfur at position 1 and nitrogen at position 2) replaces thiazole (sulfur at position 1 and nitrogen at position 3).

Physicochemical and Application-Based Comparisons

Physicochemical Properties

Density and Solubility :

pKa :

- The cyclobutoxy compound has a predicted pKa of 3.12, suggesting moderate acidity. The target compound’s methoxyphenyl group may lower acidity due to electron-donating effects.

Métodos De Preparación

General Synthetic Strategy

The synthesis generally proceeds via:

- Formation of the thiazole ring substituted with a 2-methoxyphenyl group.

- Introduction of the boronate ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at the 5-position of the thiazole ring through borylation.

This approach often involves halogenated thiazole intermediates which undergo palladium-catalyzed borylation reactions with bis(pinacolato)diboron or similar reagents.

Preparation of the Key Intermediate: 2-(2-Methoxyphenyl)-5-bromothiazole

A common precursor is the 5-bromo-substituted thiazole bearing the 2-methoxyphenyl group at the 2-position. This intermediate can be synthesized via:

- Cyclization of α-haloketones with thiourea or related thioamide reagents.

- Subsequent electrophilic bromination at the 5-position of the thiazole ring.

The bromination step is typically carried out under mild conditions to avoid over-substitution or decomposition.

Borylation to Form the Target Compound

The critical step is the palladium-catalyzed borylation of the 5-bromo-thiazole intermediate to introduce the boronate ester group. Typical conditions include:

- Reagents: bis(pinacolato)diboron (B2pin2) as the boron source.

- Catalyst: Pd(dppf)Cl2 or Pd(PPh3)4.

- Base: potassium acetate or similar bases.

- Solvent: anhydrous dioxane or tetrahydrofuran (THF).

- Temperature: 80–100 °C.

- Reaction time: 6–24 hours depending on scale and substrate.

The reaction proceeds via oxidative addition of the Pd(0) catalyst to the aryl bromide, transmetallation with B2pin2, and reductive elimination to yield the boronate ester.

Purification and Characterization

After completion, the reaction mixture is cooled and solvents evaporated under reduced pressure. The crude product is purified by:

- Washing with ethyl acetate, methanol, and pentane to remove impurities.

- Flash chromatography on silica gel using hexane/ethyl acetate mixtures.

Characterization data typically include:

| Property | Data |

|---|---|

| Molecular Formula | C16H20BNO3S |

| Molecular Weight | 317.21 g/mol |

| ^1H NMR (CDCl3) | Signals consistent with methoxy, aromatic, and pinacol protons |

| ^13C NMR | Signals confirming thiazole, aromatic carbons, and boronate ester carbons |

| MS | Molecular ion peak at m/z 317 |

Representative Experimental Procedure (Adapted from Literature)

| Step | Details |

|---|---|

| Starting material | 2-(2-Methoxyphenyl)-5-bromothiazole |

| Borylation reagent | Bis(pinacolato)diboron (1.2 equiv) |

| Catalyst | Pd(dppf)Cl2 (5 mol%) |

| Base | Potassium acetate (3 equiv) |

| Solvent | Anhydrous dioxane |

| Temperature | 90 °C |

| Time | 12–18 hours |

| Work-up | Evaporation of solvent, washing with ethyl acetate, methanol, and pentane |

| Purification | Silica gel chromatography using hexane/ethyl acetate mixtures |

| Yield | Typically 70–85% |

Summary Table of Preparation Parameters

| Parameter | Typical Condition | Remarks |

|---|---|---|

| Catalyst | Pd(dppf)Cl2 (5 mol%) | Effective for aryl bromide borylation |

| Boron reagent | Bis(pinacolato)diboron (1.2 equiv) | Common boronate ester source |

| Base | Potassium acetate (3 equiv) | Facilitates transmetallation |

| Solvent | Anhydrous dioxane or THF | Dry solvents critical |

| Temperature | 80–100 °C | Elevated temperature required |

| Reaction time | 6–24 hours | Depends on scale and substrate |

| Purification | Silica gel chromatography | Hexane/ethyl acetate mixtures preferred |

| Yield | 70–85% | High yields achievable with optimized conditions |

Q & A

Q. What are the established synthetic routes for this compound, and what critical steps ensure successful boronate ester formation?

Methodological Answer: The compound is synthesized via lithiation followed by boronate ester formation:

- Step 1 (Lithiation): React 2-(2-methoxyphenyl)-1,3-thiazole with n-butyllithium at −78°C in THF to generate a lithiated intermediate.

- Step 2 (Boronation): Add triisopropylborate, stir for 90 minutes, then quench with pinacol. Purify via cyclohexane extraction .

| Key Parameter | Condition/Value | Reference |

|---|---|---|

| Temperature | −78°C (lithiation) | |

| Reaction Time | 90 minutes (boronation) | |

| Yield | ~70% (crude) |

Q. Which spectroscopic methods confirm the structure and purity of this compound?

Methodological Answer: Use 1H/13C-NMR , IR , and elemental analysis :

- 1H-NMR (CDCl3): δ 1.27–1.38 (12H, pinacol CH3), 8.33 (thiazole C4-H), 8.99 (thiazole C2-H) .

- IR: B–O stretch at ~1350 cm⁻¹; thiazole C=N/C-S at ~1600 cm⁻¹ .

- Elemental Analysis: ≤0.3% deviation between theoretical and experimental C/H/N values .

Advanced Questions

Q. How can Suzuki-Miyaura cross-coupling reactions be optimized using this compound?

Methodological Answer: Optimize catalyst, base, and solvent:

- Catalyst: Pd(PPh3)4 (2 mol%) for electron-deficient partners; PdCl2(dppf) (1.5 mol%) for sterically hindered substrates .

- Base: Cs2CO3 (2.5 equiv) in DME/water (3:1 v/v) .

- Temperature: Reflux (85°C) for 8–12 hours .

| Substrate Type | Optimal Catalyst | Yield Range | Reference |

|---|---|---|---|

| Electron-deficient | Pd(PPh3)4 | 70–85% | |

| Sterically hindered | PdCl2(dppf) | 60–75% |

Q. How to resolve contradictions between theoretical and experimental NMR data?

Methodological Answer: Investigate dynamic effects, impurities, or solvent artifacts:

- Variable-Temperature NMR: Identify tautomerism (e.g., thiazole ring flipping) .

- 2D-NMR (HSQC/HMBC): Assign ambiguous peaks by correlating 1H and 13C signals .

- Solvent Comparison: Test in CDCl3 vs. DMSO-d6 to rule out solvent-induced shifts .

Q. How to determine the molecular structure via X-ray crystallography when spectral data are insufficient?

Q. How to assess boronate ester stability under varying pH and temperature?

Methodological Answer:

- pH Stability: Use 11B-NMR in buffered solutions (pH 2–12); degradation indicated by loss of B–O peaks .

- Thermal Stability: Perform TGA; decomposition onset typically >150°C .

- HPLC Tracking: Monitor degradation products after 24 hours in aqueous DMSO at 40°C .

Key Notes

- Spectral Contradictions: Cross-validate NMR assignments with 2D techniques and computational modeling .

- Reaction Optimization: Screen multiple Pd catalysts and bases to address low coupling yields .

- Data Reproducibility: Document solvent purity, drying methods, and lithiation times to ensure consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.